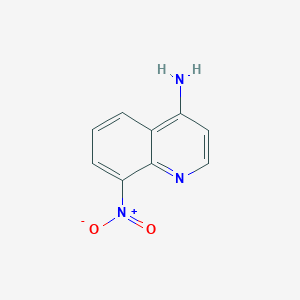
8-Nitroquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Nitroquinolin-4-amine is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
8-Nitroquinolin-4-amine has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported IC50 values indicating effective inhibition of cell growth in tumor cells overexpressing epidermal growth factor receptors (EGFR) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 | 1.5 |
| This compound | MDA-MB-468 | 2.0 |
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess bacteriostatic effects against various bacterial strains, making it a candidate for antibiotic development .
Biological Research
The compound's mechanism of action often involves interaction with specific enzymes and proteins:
- Enzyme Inhibition : It can inhibit certain enzymes crucial for microbial DNA synthesis, leading to cell death .
- Gene Expression Modulation : Research indicates that it may influence gene expression patterns, contributing to its antiproliferative effects .
Material Science
In addition to biological applications, this compound is utilized in material science:
- Dyes and Pigments : Its chemical structure allows it to be used in the synthesis of dyes and pigments, providing vibrant colors in various industrial applications .
Case Study 1: Anticancer Efficacy
A study focused on the anticancer potential of 8-nitroquinolin-4-amines demonstrated their ability to inhibit EGFR activity significantly. Using sulforhodamine B assays, researchers evaluated antiproliferative effects on human epidermoid carcinoma cells, revealing promising results for targeted cancer therapies .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation explored the SAR of 8-nitroquinoline derivatives, identifying key structural features that enhance biological activity. This analysis provided insights into optimizing these compounds for better therapeutic efficacy . The study highlighted how modifications at specific positions on the quinoline ring could lead to increased potency against cancer cell lines.
Análisis De Reacciones Químicas
Reduction to Aminoquinolines
The nitro group in 8-nitroquinolin-4-amine undergoes facile reduction to yield amino derivatives, a critical step in synthesizing bioactive compounds.
Key Findings:
-
Catalytic Hydrogenation : Raney nickel in ethanol reduces nitroquinolines to aminoquinolines with yields up to 86% . For this compound, this yields 8-aminoquinolin-4-amine, confirmed by distinctive 1H-NMR signals at δ 4.1–4.9 ppm for NH2 protons .
-
Stannous Chloride Reduction : In mild conditions, SnCl2 selectively reduces the nitro group while preserving functional groups (e.g., hydroxyl, halogen) .
Table 1: Reduction Conditions and Outcomes
| Reducing Agent | Solvent | Temperature | Yield (%) | Product |
|---|---|---|---|---|
| Raney Ni | Ethanol | Reflux | 86 | 8-Aminoquinolin-4-amine |
| SnCl2 | HCl/EtOH | 25°C | 78 | 8-Aminoquinolin-4-amine |
Nucleophilic Substitution Reactions
The electron-deficient quinoline ring facilitates nucleophilic substitutions, particularly vicarious nucleophilic substitution (VNS) and aromatic nucleophilic substitution (SNAr).
VNS Reaction:
-
Potassium 9H-carbazol-9-ide substitutes hydrogen at the C7 position of this compound in THF under reflux, forming 9-(8-nitroquinolin-7-yl)-9H-carbazole (5a ) and (Z)-7-(9H-carbazol-9-yl)-8-(hydroxyimino)quinolin-5(8H)-one (5b ) .
-
Competing SNAr occurs when a halogen (e.g., Cl) is present at C4, leading to products like 9,9’-(8-nitroquinoline-4,7-diyl)bis(9H-carbazole) .
Mechanistic Insight :
-
VNS proceeds via deprotonation of the σ-adduct intermediate, while SNAr involves direct displacement of halide by nucleophiles .
Condensation and Conjugate Formation
The amino group in reduced derivatives enables condensation with electrophiles:
Amino Acid Conjugation:
-
8-Aminoquinolin-4-amine reacts with Boc-protected amino acids (e.g., Z-glycine) via DCC coupling in CH2Cl2, yielding conjugates like 56–89 with applications in drug design .
-
Yields depend on steric and electronic effects of substituents, with methoxy and tert-butyl groups enhancing stability .
Representative Reaction :
8-Aminoquinolin-4-amine+Z-GlycineDCC/CH2Cl2Conjugate (85% yield)[5]
Cycloaddition and Annulation
While direct evidence for this compound is limited, analogous nitroquinolones undergo cycloaddition:
-
Nitroalkene Reactivity : Steric strain in nitroquinolones (e.g., TNQ) enables Diels-Alder reactions with dienes, forming fused polycyclic structures .
-
Hypothesis : The nitro group in this compound may similarly activate the ring for [4+2] cycloadditions under catalytic conditions.
Competing Side Reactions
-
Methyl Group Deprotonation : In derivatives with C2-methyl groups (e.g., 8-isopropyl-2-methyl-5-nitroquinoline), base-mediated deprotonation competes with VNS, leading to unexpected products like 5d .
-
Nitroso Intermediate Formation : Elimination of water during VNS generates nitroso derivatives (e.g., 5b ), complicating reaction mixtures .
Functional Group Compatibility
The nitro group tolerates:
Propiedades
Número CAS |
89770-26-3 |
|---|---|
Fórmula molecular |
C9H7N3O2 |
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
8-nitroquinolin-4-amine |
InChI |
InChI=1S/C9H7N3O2/c10-7-4-5-11-9-6(7)2-1-3-8(9)12(13)14/h1-5H,(H2,10,11) |
Clave InChI |
KHXNBKYPUALXTE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])N |
SMILES canónico |
C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















